Fluvoxamine maleate

Catalog No.
S528235
CAS No.
61718-82-9
M.F
C19H25F3N2O6
M. Wt
434.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluvoxamine maleate

CAS Number

61718-82-9

Product Name

Fluvoxamine maleate

IUPAC Name

but-2-enedioic acid;2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

Molecular Formula

C19H25F3N2O6

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;

InChI Key

LFMYNZPAVPMEGP-VSOKSMTPSA-N

SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Solubility

>65.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Desiflu, DU 23000, DU-23000, DU23000, Dumirox, Faverin, Fevarin, Floxyfral, Fluvoxadura, Fluvoxamin AL, Fluvoxamin beta, Fluvoxamin neuraxpharm, Fluvoxamin ratiopharm, Fluvoxamin Stada, Fluvoxamin-neuraxpharm, Fluvoxamin-ratiopharm, Fluvoxamina Geminis, Fluvoxamine, Fluvoxamine Maleate, Fluvoxamine Maleate, (E)-Isomer, Fluvoxamine, (Z)-Isomer, Geminis, Fluvoxamina, Luvox, Novo Fluvoxamine, Novo-Fluvoxamine, Nu Fluvoxamine, Nu-Fluvoxamine, PMS Fluvoxamine, PMS-Fluvoxamine, ratio Fluvoxamine, ratio-Fluvoxamine

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Isomeric SMILES

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Treatment of Depression and Anxiety Disorders

Fluvoxamine is well-established in treating major depressive disorder, with numerous studies demonstrating its efficacy compared to placebo [, ]. It has also shown effectiveness in managing other anxiety disorders, including:

  • Panic disorder: Fluvoxamine was found more effective than cognitive therapy in reducing panic attacks and improving overall symptoms [].
  • Social anxiety disorder: Studies have shown its effectiveness in reducing social anxiety symptoms compared to placebo.
  • Post-traumatic stress disorder (PTSD): Research suggests fluvoxamine may improve PTSD symptoms, including reducing autonomic reactivity associated with trauma [].

Potential Applications in Other Conditions

Beyond its established uses, fluvoxamine is being explored in research for its potential benefits in various other conditions:

  • COVID-19: A large-scale study [] suggested that fluvoxamine may reduce the risk of hospitalization and death in patients with mild COVID-19. However, further research is needed to confirm these findings and understand the underlying mechanisms.
  • Stroke-induced depression: Studies like this one [] indicate fluvoxamine may alleviate depressive symptoms and improve sleep quality in patients suffering from post-stroke depression.
  • Premenstrual dysphoric disorder (PMDD): Research suggests fluvoxamine may be effective in managing the emotional and physical symptoms of PMDD.

Fluvoxamine maleate is a pharmaceutical compound primarily used as an antidepressant and anxiolytic agent. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs), which function by increasing the levels of serotonin in the brain, a neurotransmitter associated with mood regulation. The chemical formula for fluvoxamine maleate is C15H21F3N2O2C4H4O4C_{15}H_{21}F_{3}N_{2}O_{2}\cdot C_{4}H_{4}O_{4}, and it is known for its effectiveness in treating obsessive-compulsive disorder, social anxiety disorder, and major depressive disorder. Fluvoxamine maleate was first introduced in the 1990s and has since been recognized for its unique pharmacological profile compared to other SSRIs, particularly due to its significant affinity for sigma-1 receptors .

Fluvoxamine acts by inhibiting the reuptake of serotonin by presynaptic neurons in the brain. This leads to increased levels of serotonin in the synaptic cleft, which is thought to improve communication between neurons [].

Involving alkylation and condensation. The initial step involves the alkylation of 5-methoxy-4′-trifluoromethylvalerophenone oxime with 2-chloroethylamine hydrochloride in dimethylformamide, under basic conditions provided by potassium hydroxide. This reaction leads to the formation of fluvoxamine free base, which is then reacted with maleic acid to form fluvoxamine maleate. The process typically requires careful control of temperature and reaction time to minimize impurities and maximize yield .

Key Reaction Steps:

  • Alkylation: 5-methoxy-4′-trifluoromethylvalerophenone oxime + 2-chloroethylamine → Fluvoxamine free base.
  • Formation of Maleate Salt: Fluvoxamine free base + Maleic acid → Fluvoxamine maleate.

Fluvoxamine maleate exhibits potent selective inhibition of the serotonin transporter, with a Ki value of approximately 2.5 nM, indicating high affinity for serotonin reuptake inhibition . This action enhances serotonergic neurotransmission, which is crucial for its antidepressant effects. Additionally, fluvoxamine has shown activity at sigma-1 receptors, which may contribute to its anxiolytic properties and cognitive enhancement in depressive states . The drug also has a unique pharmacokinetic profile; it is well absorbed with a bioavailability of about 53% and a half-life of approximately 15.6 hours, allowing for once-daily dosing in clinical settings .

The synthesis of fluvoxamine maleate can be achieved through various methods, but the most common involves the following steps:

  • Preparation of Fluvoxamine Free Base:
    • Reacting 5-methoxy-4′-trifluoromethylvalerophenone oxime with 2-chloroethylamine in dimethylformamide.
    • Heating under basic conditions for optimal yield.
  • Formation of Maleate Salt:
    • Dissolving fluvoxamine free base in an appropriate solvent (e.g., ethanol).
    • Adding maleic acid and stirring under controlled conditions (temperature between 20-70 °C) to form fluvoxamine maleate.

This method emphasizes high purity and yield by optimizing reaction conditions and minimizing impurities during synthesis .

Fluvoxamine maleate is primarily used in the treatment of various psychiatric disorders:

  • Obsessive-Compulsive Disorder: It is one of the first-line treatments due to its efficacy in reducing obsessive thoughts and compulsive behaviors.
  • Social Anxiety Disorder: Fluvoxamine helps alleviate symptoms associated with social phobia.
  • Major Depressive Disorder: It is utilized to manage depressive symptoms effectively.

Additionally, ongoing research explores its potential applications in treating other conditions such as post-traumatic stress disorder and certain forms of chronic pain due to its serotonergic activity .

Fluvoxamine maleate interacts significantly with several cytochrome P450 enzymes, particularly CYP2C19 and CYP1A2, which can lead to altered metabolism of co-administered drugs. For instance:

  • Increased Serum Levels: Co-administration with benzodiazepines like diazepam can elevate plasma concentrations, necessitating dose adjustments.
  • Risk of Serotonin Syndrome: Combining fluvoxamine with other serotonergic agents (e.g., tricyclic antidepressants) poses a risk for serotonin syndrome, requiring careful monitoring .

These interactions highlight the importance of understanding fluvoxamine's pharmacokinetics when prescribing it alongside other medications.

Fluvoxamine maleate shares similarities with other SSRIs but has distinct characteristics that set it apart:

Compound NameChemical FormulaUnique Features
SertralineC17H17NBroad spectrum antidepressant; less sigma receptor activity compared to fluvoxamine.
ParoxetineC19H20F3NHigher affinity for norepinephrine transporters; more sedative effects.
CitalopramC20H21NSelectively inhibits serotonin reuptake; minimal interaction with sigma receptors.
EscitalopramC20H21NS-enantiomer of citalopram; more potent serotonin reuptake inhibition.

Fluvoxamine's unique sigma receptor activity may contribute to its distinct therapeutic effects compared to these other compounds, making it particularly effective in treating anxiety-related symptoms alongside depression .

Purity

> 95%

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

434.16647101 g/mol

Monoisotopic Mass

434.16647101 g/mol

Heavy Atom Count

30

Appearance

White Solid

Melting Point

120-125°C

UNII

5LGN83G74V

Related CAS

54739-18-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 262 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (82.06%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (82.06%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (77.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H410 (77.48%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Fluvoxamine Maleate is the maleate salt form of fluvoxamine, a 2-aminoethyl oxime ether of aralkylketones, with antidepressant, antiobsessive-compulsive, and antibulimic activities. Fluvoxamine blocks serotonin reuptake by inhibiting the serotonin reuptake pump of the presynaptic neuronal membrane leading to an increase of serotonin levels within the synaptic cleft. This results in facilitated serotonergic transmission and decreased serotonin turnover leading to antidepressant and antiobsessive-compulsive effects.

MeSH Pharmacological Classification

Antidepressive Agents, Second-Generation

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

Fluvoxamine maleate

FDA Medication Guides

Luvox CR
Fluvoxamine Maleate
CAPSULE, EXTENDED RELEASE;ORAL
JAZZ PHARMS
01/04/2017
Luvox
TABLET;ORAL
ANI PHARMS
08/18/2023

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types